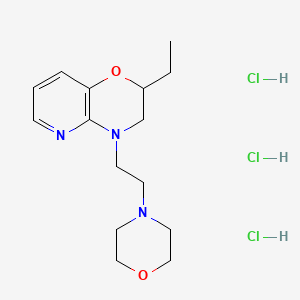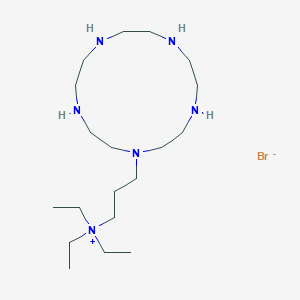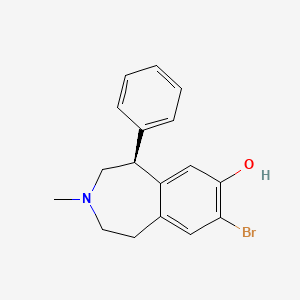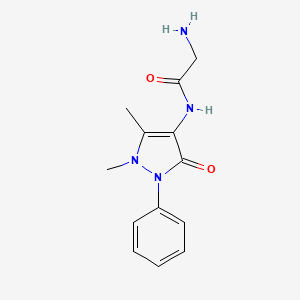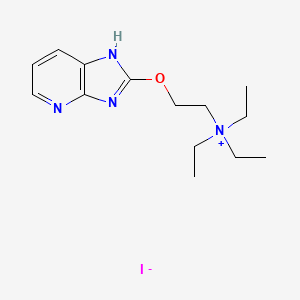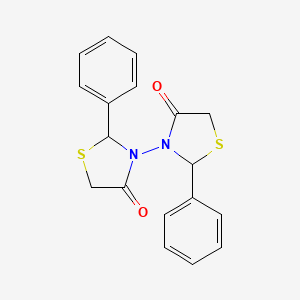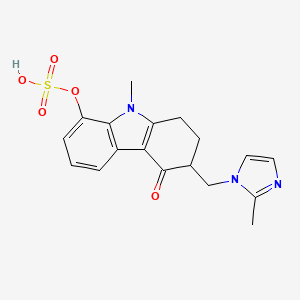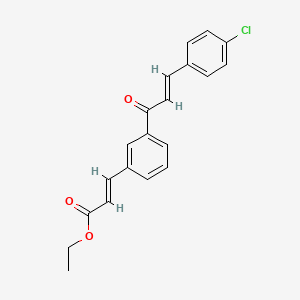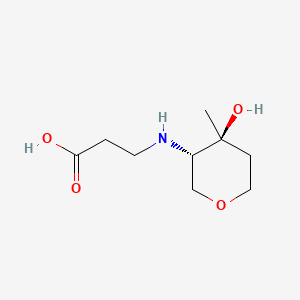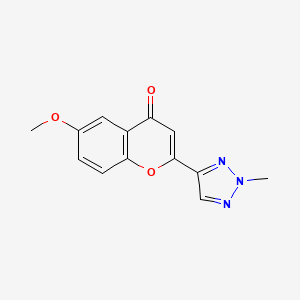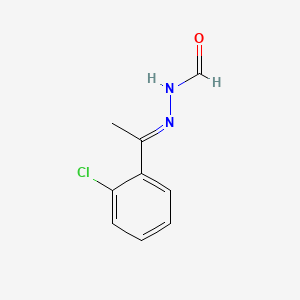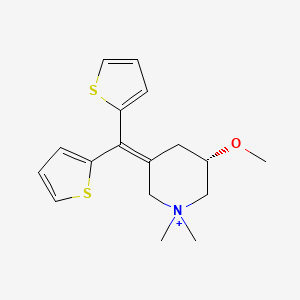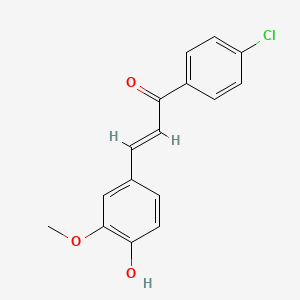
(E)-1-(4'-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of a chlorine atom on one phenyl ring and hydroxyl and methoxy groups on the other phenyl ring makes this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process.
化学反応の分析
Types of Reactions
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material or intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst.
Biology: Research has shown that chalcones, including this compound, exhibit various biological activities such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antidiabetic, and neuroprotective activities.
Industry: In the industrial sector, the compound is used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound’s antioxidant activity is linked to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
Similar Compounds
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the methoxy group.
(E)-1-(4’-Methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but has a methoxy group instead of a chlorine atom.
(E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one: Similar structure but with different substituents on the phenyl rings.
Uniqueness
The uniqueness of (E)-1-(4’-Chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for various applications compared to similar compounds.
特性
CAS番号 |
152809-69-3 |
|---|---|
分子式 |
C16H13ClO3 |
分子量 |
288.72 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12/h2-10,19H,1H3/b8-2+ |
InChIキー |
KCTNGNPVURILGU-KRXBUXKQSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


